molecular formula C11H10S B188729 2-Methylmercaptonaphthalene CAS No. 7433-79-6

2-Methylmercaptonaphthalene

Cat. No. B188729
CAS RN: 7433-79-6
M. Wt: 174.26 g/mol
InChI Key: SSKUUDUKJMIOKQ-UHFFFAOYSA-N
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Description

2-Methylmercaptonaphthalene is a chemical compound with the formula C11H10S and a molecular weight of 174.262 . It is used in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of 2-Methylmercaptonaphthalene consists of 11 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylmercaptonaphthalene include its molecular weight of 174.262 . More detailed properties such as melting point, boiling point, solubility, and spectral data may be found in specialized chemical databases or literature.

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

This research highlights the process of chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer soft-drink bottles. Various chemical recycling techniques were critically reviewed, with a focus on recovering pure terephthalic acid monomer through alkaline and acid hydrolysis. The reaction kinetics were investigated both experimentally and theoretically. The study also explored glycolysis as a method for producing secondary value-added materials from glycolysated PET products (Karayannidis & Achilias, 2007).

Naphthalene Sublimation Method for Mass Transfer Measurements

This research discusses the naphthalene sublimation method for studying mass and heat transfer. The method is particularly useful in complex flows and geometries and allows for precise determination of local transfer coefficients. The use of this method in various flow situations, including its limitations, was thoroughly explored (Goldstein & Cho, 1995).

2-Methyloxolane as Sustainable Solvent for Natural Product Extraction

This study presents 2-methyloxolane (2-MeOx), a bio-based solvent for extracting natural products and food ingredients. It compares 2-MeOx with hexane and discusses its solvent power, extraction efficiency, toxicological profile, and environmental impacts. The research emphasizes the potential of 2-MeOx as an environmentally and economically viable alternative to conventional petroleum-based solvents (Rapinel et al., 2020).

Melt Crystallization of Poly(butylene 2,6-naphthalate)

The study focuses on Poly(butylene 2,6-naphthalate) (PBN), a crystallizable linear polyester containing a rigid naphthalene unit. It reviews the temperature-controlled crystal polymorphism of PBN and the various experimental techniques used to study its crystallization, including temperature-resolved X-ray scattering and fast scanning chip calorimetry. The research provides a comprehensive view of PBN's crystallization process, its kinetics, and morphologies (Ding et al., 2019).

properties

IUPAC Name

2-methylsulfanylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKUUDUKJMIOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225341
Record name 2-Methylmercaptonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)naphthalene

CAS RN

7433-79-6
Record name 2-Methylmercaptonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylmercaptonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 30 g of potassium naphthalene-2-thiolate and 120 g of methyl formate was introduced into a 0.3 liter stirred autoclave at room temperature and heated at 150° C. for 15 hours, during which the pressure (partial pressure of CO+partial pressure of the reaction mixture) reached 210 bar. The mixture was worked up by a procedure similar to that described in Example 1 to give 23.5 g (89% of theory) of naphth-2-yl methyl thioether. ##STR3##
Name
potassium naphthalene-2-thiolate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One

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